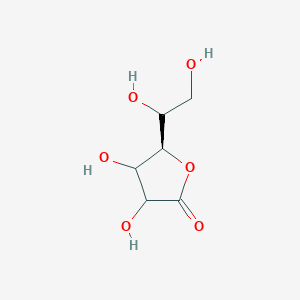

(5R)-5-(1,2-dihydroxyéthyl)-3,4-dihydroxyoxolan-2-one

Vue d'ensemble

Description

(5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one, also known as (5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one, is a useful research compound. Its molecular formula is C6H10O6 and its molecular weight is 178.14. The purity is usually 95%.

BenchChem offers high-quality (5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Processus de conversion catalytique

Dans le domaine de la chimie verte, ce composé joue un rôle dans la déshydrogénation catalytique de l'éthanol en acétaldéhyde . Ce processus est important en raison des applications polyvalentes de l'acétaldéhyde et de la forte économie atomique de la réaction. La conversion de l'éthanol en produits chimiques et combustibles à valeur ajoutée est un domaine de recherche en pleine croissance, avec des implications pour les processus industriels durables.

Synthèse organique

Le composé est impliqué dans la synthèse de dérivés de quinoxalin-2(1H)-one par fonctionnalisation C–H photoinduite . Cette méthode est remarquable pour son large éventail de substrats, sa forte économie atomique et ses conditions douces, ce qui en fait une approche attrayante pour la création de molécules organiques complexes.

Biotechnologie

Dans les applications biotechnologiques, le composé est utilisé dans les réactions enzymatiques. Par exemple, il fait partie d'une réaction domino biocatalytique pour la synthèse de dérivés de 2H-1-benzopyran-2-one en utilisant la protéase alcaline de Bacillus licheniformis . Cela met en évidence l'utilité du composé pour faciliter la sélectivité et l'efficacité enzymatique en biologie synthétique.

Science environnementale

Le composé contribue à la science environnementale par son rôle dans les mécanismes de défense chimique des plantes. Des hydroxylations contrôlées de diterpénoïdes, qui comprennent ce composé, permettent la défense des plantes sans autotoxicité . Cette recherche est essentielle pour comprendre comment les plantes utilisent des composés chimiques pour se protéger des ravageurs sans nuire à leur propre croissance.

Science des matériaux

En science des matériaux, le composé fait partie des études sur le mécanisme d'inhibition des analogues de nucléotides 2′-substitués contre la polymérase ARN dépendante de l'ARN du SRAS-CoV-2 . Cette recherche est essentielle pour le développement de nouveaux matériaux et revêtements capables d'inhiber la réplication virale, avec de vastes implications pour la santé publique.

Chimie analytique

Enfin, en chimie analytique, le composé est utilisé dans le développement de méthodes de détection ratiométriques basées sur l'activité catalytique des nanosheets d'hydroxyde double lamellaire Mn–Fe . Cette application est importante pour créer des méthodes plus précises et sensibles de détection de diverses substances biologiques et chimiques.

Propriétés

IUPAC Name |

(5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2?,3?,4?,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZYCXMUPBBULW-GHWWWWGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(C(C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C([C@@H]1C(C(C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,6R)-3,4,5-trihydroxy-6-[(2R,5R)-4-hydroxy-5-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B583384.png)